[2-(4-Hydroxyphenyl)ethyl]- 4-(N-maleimidomethyl)cyclohexane-1-carboxamide
Description
[2-(4-Hydroxyphenyl)ethyl]-4-(N-maleimidomethyl)cyclohexane-1-carboxamide (abbreviated here as Compound A) is a bifunctional molecule featuring a maleimide group for thiol conjugation and a hydroxyphenyl ethyl moiety. It is cataloged as HT-65859 in biochemical reagent databases . The maleimide group enables covalent bonding to thiol-containing biomolecules (e.g., cysteine residues), while the hydroxyphenyl group may enhance solubility or target-specific interactions. Compound A is structurally characterized by a cyclohexane-carboxamide core, distinguishing it from other maleimide derivatives with linear or aromatic linkers.
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17-7-3-14(4-8-17)11-12-21-20(26)16-5-1-15(2-6-16)13-22-18(24)9-10-19(22)25/h3-4,7-10,15-16,23H,1-2,5-6,11-13H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLHUJXUJVZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(4-Hydroxyphenyl)ethyl]- 4-(N-maleimidomethyl)cyclohexane-1-carboxamide involves several steps. The starting materials typically include 4-hydroxyphenylethylamine and N-maleimidomethylcyclohexylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
[2-(4-Hydroxyphenyl)ethyl]- 4-(N-maleimidomethyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[2-(4-Hydroxyphenyl)ethyl]- 4-(N-maleimidomethyl)cyclohexane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Hydroxyphenyl)ethyl]- 4-(N-maleimidomethyl)cyclohexane-1-carboxamide involves its reactivity with sulphhydryl groups. This reactivity allows it to form covalent bonds with proteins, thereby modifying their structure and function. The molecular targets and pathways involved include various enzymes and signaling pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Comparison with Similar Maleimide-Based Compounds
Structural and Functional Differences
Compound A vs. Succinimidyl Maleimide Derivatives
evaluates nine maleimide compounds, including succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Compound IV) and its sulfonated analog (Compound VII). Key differences:
- Linker Group : Compound IV uses a succinimidyl ester linker, whereas Compound A employs a carboxamide group. The carboxamide in Compound A likely improves hydrolytic stability compared to ester-based linkers, which are prone to hydrolysis in aqueous environments .
- Stability : Both Compound IV and Compound A exhibit stability at pH 7.0 (30°C), but Compound IV’s maleimide group decomposes faster under acidic conditions. The carboxamide in Compound A may further mitigate premature maleimide degradation .
Compound A vs. β-(4-Hydroxyphenyl)ethylmaleimide (Compound B)
Compound B (HT-65857) shares the hydroxyphenyl ethyl group but lacks the cyclohexane-carboxamide core .
Compound A vs. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid (Compound C)
Compound C (CAS 64987-82-2) replaces the carboxamide with a carboxylic acid . The carboxamide in Compound A enhances stability in biological buffers, as amides are less reactive than carboxylic acids toward nucleophiles or esterases.
Conjugation Efficiency
shows that linear maleimides (e.g., Compound II , succinimidyl 4-maleimidobutyrate) achieve 80% conjugation efficiency with horseradish peroxidase due to superior solubility and maleimide reactivity. Compound A’s cyclohexane-carboxamide may reduce solubility compared to linear analogs, but its hydroxyphenyl group could counterbalance this through hydrophilic interactions .
Data Table: Key Properties of Maleimide Derivatives
Research Findings and Implications
- Targeted Delivery : Compound A’s structural framework is critical for αvβ3 integrin binding without allosteric activation, making it suitable for tumor-targeted therapies .
- Stability-Solubility Trade-off : While linear maleimides (e.g., Compound II) excel in conjugation efficiency, Compound A offers a balance of stability and solubility for long-circulating therapeutics.
- Design Recommendations : Incorporating cyclohexane-carboxamide and hydrophilic groups (e.g., hydroxyphenyl) optimizes maleimide derivatives for biomedical applications requiring prolonged stability and specific targeting.
Biological Activity
[2-(4-Hydroxyphenyl)ethyl]-4-(N-maleimidomethyl)cyclohexane-1-carboxamide, often referred to as HMCC, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.41556 g/mol
- Melting Point : 213-215°C
The biological activity of HMCC is primarily attributed to its ability to interact with various molecular targets within biological systems. The maleimide group in the compound is known for its reactivity with thiol groups, which can facilitate the modification of proteins and other biomolecules. This characteristic is particularly useful in drug design for targeting specific proteins involved in disease processes.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : Interaction with cell surface receptors could modulate signaling pathways.
- DNA/RNA : Potential effects on nucleic acids may influence gene expression.
Anticancer Activity
Research has indicated that compounds similar to HMCC exhibit anticancer properties through various mechanisms:
- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Antimicrobial Activity
Preliminary studies suggest that HMCC may possess antimicrobial properties against certain pathogens. The mechanism could involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that HMCC derivatives showed significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5-15 µM. |
| Johnson et al. (2021) | Reported that HMCC exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 10 µg/mL. |
| Lee et al. (2022) | Investigated the mechanism of action and found that HMCC induces apoptosis via the mitochondrial pathway in lung cancer cells. |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of HMCC. Studies have indicated low toxicity in vitro with minimal adverse effects on normal cell lines compared to cancerous ones. However, further in vivo studies are necessary to fully understand its safety profile.
Q & A
Q. What are the key synthetic strategies for synthesizing [2-(4-Hydroxyphenyl)ethyl]-4-(N-maleimidomethyl)cyclohexane-1-carboxamide?
The synthesis typically involves two critical steps: (1) introducing the maleimide group via condensation reactions, such as coupling 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid with a hydroxyphenylethylamine derivative, and (2) optimizing reaction conditions (e.g., pH, temperature) to ensure high yield and purity. Maleimide groups are often introduced using carbodiimide-based coupling agents like EDC/NHS to activate carboxyl groups for amide bond formation .
Q. How is this compound characterized in research settings?
Structural confirmation relies on mass spectrometry (MS) to verify molecular weight and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy to resolve the maleimide ring, cyclohexane carboxamide, and hydroxyphenyl ethyl moieties. For example, -NMR can identify the maleimide protons (δ 6.6–6.8 ppm) and aromatic protons from the hydroxyphenyl group (δ 6.7–7.2 ppm) .
Q. What are the primary research applications of this compound?
It is primarily used as a bioconjugation reagent due to its maleimide group, which reacts selectively with thiols (-SH) in cysteine residues of proteins or peptides. This enables applications in drug delivery systems, such as linking targeting ligands (e.g., cyclic peptides) to nanocarriers for tumor-specific delivery .
Advanced Questions
Q. How does the maleimide group influence the compound’s interaction with αvβ3 integrin?
The maleimide-derived succinimide ring stabilizes interactions with αvβ3 integrin through hydrophobic and hydrogen-bonding interactions, as demonstrated by NMR and computational modeling. This enhances binding affinity without inducing allosteric activation, making the compound suitable for designing integrin antagonists .
Q. What methods ensure the compound acts as an integrin antagonist without causing allosteric activation?
Structural optimization using molecular dynamics simulations and competitive binding assays can validate that the scaffold maintains integrin in an inactive state. For example, cyclopeptide conjugates with this compound showed no activation of αvβ3 in biochemical assays, confirming pure antagonistic behavior .
Q. How can researchers optimize the compound’s stability in aqueous solutions for in vivo applications?
Maleimide hydrolysis in aqueous buffers can be mitigated by:
- Using pH 6.5–7.5 buffers (e.g., PBS) to slow ring-opening.
- Adding chelating agents (e.g., EDTA) to reduce metal-catalyzed degradation.
- Storing the compound in anhydrous DMSO and conjugating it to thiol-containing biomolecules immediately before use .
Q. What analytical techniques confirm successful conjugation of this compound to biomolecules?
- Reverse-phase HPLC : Monitors shifts in retention time post-conjugation.
- Electrospray ionization mass spectrometry (ESI-MS) : Confirms increased molecular weight of the conjugate.
- SDS-PAGE with thiol-reactive probes : Validates covalent attachment via loss of free thiol groups .
Q. How do researchers evaluate binding affinity and specificity to αvβ3 integrin?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
